4-chloro-2-fluoro-3-formylbenzonitrile
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Overview
Description
4-chloro-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and formyl functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzonitrile compound, followed by formylation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in a polar solvent.
Major Products
Oxidation: 4-chloro-2-fluoro-3-carboxybenzonitrile.
Reduction: 4-chloro-2-fluoro-3-hydroxybenzonitrile.
Substitution: 4-amino-2-fluoro-3-formylbenzonitrile (when using ammonia).
Scientific Research Applications
4-chloro-2-fluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-3-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and fluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-fluoro-2-formylbenzonitrile: Similar structure but with different positions of the chloro and fluoro groups.
4-fluoro-3-formylbenzonitrile: Lacks the chloro group, affecting its reactivity and applications.
4-chloro-2-formylbenzonitrile: Lacks the fluoro group, which may influence its chemical properties.
Uniqueness
4-chloro-2-fluoro-3-formylbenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in various research applications.
Properties
CAS No. |
2384663-79-8 |
---|---|
Molecular Formula |
C8H3ClFNO |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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